molecular formula C10H8F2O3 B15335391 Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate

Cat. No.: B15335391
M. Wt: 214.16 g/mol
InChI Key: BEMDTMLESIWDMJ-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8F2O3 It is a derivative of phenylpropanoate, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,4-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(3,4-Difluorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3,4-Difluorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate: Similar structure but with chlorine atoms instead of fluorine.

    Methyl 3-(3,4-dimethylphenyl)-2-oxopropanoate: Similar structure but with methyl groups instead of fluorine.

    Methyl 3-(3,4-difluorophenyl)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an ester.

Uniqueness

Methyl 3-(3,4-difluorophenyl)-2-oxopropanoate is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other high-value chemicals.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(3,4-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3

InChI Key

BEMDTMLESIWDMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=C(C=C1)F)F

Origin of Product

United States

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